3-(Benzyloxy)azetidine-1-carbonitrile
Description
3-(Benzyloxy)azetidine-1-carbonitrile is a small heterocyclic compound featuring a strained four-membered azetidine ring. The molecule is substituted with a benzyloxy group at position 3 and a carbonitrile group at position 1. The benzyloxy group contributes to lipophilicity, which may influence pharmacokinetic properties such as membrane permeability, while the carbonitrile moiety can participate in hydrogen bonding or act as a metabolic stabilizer.
Despite its structural interest, direct data on this compound (e.g., synthesis, physical properties, or applications) are scarce in the provided evidence. However, inferences can be drawn from structurally related compounds (Table 1).
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
3-phenylmethoxyazetidine-1-carbonitrile |
InChI |
InChI=1S/C11H12N2O/c12-9-13-6-11(7-13)14-8-10-4-2-1-3-5-10/h1-5,11H,6-8H2 |
InChI Key |
FYNJJNPBLZGHGM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C#N)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key analogs and their structural differences:
Key Observations:
Ring Size and Strain :
- Azetidine (4-membered ring) derivatives exhibit higher ring strain than piperidines (6-membered) or pyrrolidines (5-membered). This strain increases reactivity, making azetidines prone to ring-opening reactions or serving as rigid scaffolds in drug design .
- Piperidine analogs (e.g., 2-(1-benzylpiperidin-3-yl)acetonitrile) offer greater conformational flexibility, which may enhance binding to biological targets requiring adaptable geometries.
Substituent Effects: The benzyloxy group in the target compound differs from benzhydryl (in 1-benzhydrylazetidine-3-carbonitrile) or benzyl groups (in piperidine analogs). Carbonitrile Position: The 1-carbonitrile in azetidine derivatives contrasts with pyrrolidine analogs (e.g., 1-Benzyl-3-Hydroxymethyl-Pyrrolidine-3-Carbonitrile), where the nitrile is at position 3. Positional differences alter electronic distribution and steric interactions.
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